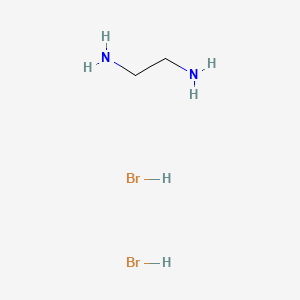

Ethylenediamine dihydrobromide

Description

Historical Context and Evolution of Research on Ethylenediamine (B42938) and its Salts

The journey of ethylenediamine and its derivatives began with the broader exploration of organic amines. Ethylenediamine, with the formula C₂H₄(NH₂)₂, is the simplest of the polyethylene (B3416737) amines and has been a fundamental building block in chemical synthesis since its industrial production was established. wikipedia.org The industrial synthesis, primarily through the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849), paved the way for the creation of a wide array of ethylenediamine-based compounds. wikipedia.org

Initially, research into ethylenediamine was driven by the need for effective chelating agents. A prominent example is the synthesis of ethylenediaminetetraacetic acid (EDTA) from ethylenediamine, a landmark development in coordination chemistry. atamanchemicals.comatamankimya.com Over time, the focus expanded to include various salts of ethylenediamine, such as the dihydrochloride (B599025) and dihydroiodide, which found applications in pharmaceuticals and other industries. wikipedia.orghmpgloballearningnetwork.compatsnap.com The development of ethylenediamine dihydrobromide is a part of this evolution, offering researchers a stable and reactive source of the ethylenediammonium dication for specific synthetic purposes. cymitquimica.comallstudyjournal.com

Significance of Diamine Salts in Advanced Chemical Synthesis and Material Science

Diamine salts, including this compound, are crucial in several areas of chemical innovation. Their bifunctional nature, possessing two amine groups, allows them to act as versatile building blocks and ligands in complex chemical reactions. wikipedia.orgpatsnap.com

In advanced chemical synthesis , diamine salts are instrumental as:

Catalysts and Ligands: They are used in the preparation of metal complexes that function as homogeneous catalysts in a variety of organic reactions, including cross-coupling reactions to form carbon-heteroatom bonds. nih.govsmolecule.com

Precursors for Heterocycles: The two amine groups readily react to form heterocyclic structures like imidazolidines, which are important motifs in many biologically active molecules. wikipedia.orgatamankimya.com

Building Blocks for Pharmaceuticals and Agrochemicals: The ethylenediamine backbone is present in numerous drugs and fungicides. wikipedia.orgatamankimya.com

In material science , diamine salts contribute to the development of novel materials:

Polymers and Resins: Ethylenediamine and its salts are precursors to various polymers, including polyurethane fibers and polyamide resins. wikipedia.orgatamankimya.com

Corrosion Inhibitors: They are utilized in paints and coolants to prevent the corrosion of metals. wikipedia.orgatamankimya.com

Perovskite Solar Cells: More recently, this compound has been explored for its potential use in the fabrication of perovskite solar cell materials. cymitquimica.comcymitquimica.com Research has demonstrated its role in the synthesis of Mn(II)-based perovskites. mdpi.com

The utility of a diamine salt of a fatty acid has also been investigated as a multifunctional additive to enhance the mechanical properties of carbon black-filled natural rubber compounds. researchgate.net

Scope and Research Objectives for this compound Investigations

Current and future research on this compound is focused on several key areas, leveraging its unique chemical properties.

Key Research Objectives:

| Research Area | Specific Objectives |

| Synthesis Optimization | Developing more efficient and environmentally friendly methods for the synthesis of high-purity this compound. allstudyjournal.com |

| Catalysis | Exploring its use in creating novel metal-based catalysts for stereoselective synthesis and other complex organic transformations. |

| Material Science | Investigating its role in the formation and properties of advanced materials, such as perovskites for solar energy applications and functional polymers. cymitquimica.commdpi.com |

| Coordination Chemistry | Studying the structure and reactivity of coordination complexes formed with various metal ions, which can have applications in areas like sensing and separations. allstudyjournal.com |

A notable application of this compound is in the synthesis of macrocyclic ligands. For instance, it is used as a starting material in the preparation of 5, 7, 7, 12, 14, 14-hexamethyl-1, 4, 8, 11-tetraazacyclotetradeca-4, 11-diene dihydrobromide dihydrate, a precursor for transition metal complexes. allstudyjournal.com The process involves reacting a cooled solution of ethylenediamine in methanol (B129727) with concentrated hydrobromic acid to precipitate the this compound. allstudyjournal.com

Structure

3D Structure of Parent

Properties

CAS No. |

624-59-9 |

|---|---|

Molecular Formula |

C2H9BrN2 |

Molecular Weight |

141.01 g/mol |

IUPAC Name |

ethane-1,2-diamine;hydrobromide |

InChI |

InChI=1S/C2H8N2.BrH/c3-1-2-4;/h1-4H2;1H |

InChI Key |

WBGTUUOKNJTUDK-UHFFFAOYSA-N |

SMILES |

C(CN)N.Br.Br |

Canonical SMILES |

C(CN)N.Br |

Other CAS No. |

624-59-9 |

Pictograms |

Irritant |

Related CAS |

107-15-3 (Parent) |

Synonyms |

1,2-diaminoethane 1,2-ethanediamine edamine ethane-1,2-diamine ethyl diamine ethylenediamine ethylenediamine (1:1) sulfate ethylenediamine (1:1) sulfite ethylenediamine conjugate acid ethylenediamine dihydrobromide ethylenediamine dihydrochloride ethylenediamine dihydrogen iodide ethylenediamine dihydroiodide ethylenediamine dinitrate ethylenediamine hydrochloride ethylenediamine monohydrochloride ethylenediamine phosphate ethylenediamine sulfate ethylenediamine, 3H-labeled cpd |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of Ethylenediamine Dihydrobromide

Established Synthetic Routes to Ethylenediamine (B42938) Dihydrobromide

The preparation of ethylenediamine dihydrobromide is primarily achieved through direct acid-base neutralization, a method known for its simplicity and high yield.

The most common and straightforward synthesis of this compound involves the reaction of ethylenediamine with hydrobromic acid. allstudyjournal.comcymitquimica.com Ethylenediamine, a bidentate organic compound with two primary amine groups, acts as a Brønsted-Lowry base. crunchchemistry.co.uk The nitrogen atoms in the amine groups each possess a lone pair of electrons, which can accept a proton (H⁺) from an acid. crunchchemistry.co.uk

Hydrobromic acid (HBr) is a strong acid that readily donates protons. libretexts.org When ethylenediamine and hydrobromic acid are combined, a neutralization reaction occurs. libretexts.org The reaction proceeds in a stepwise manner. In the first step, one of the amine groups is protonated by a molecule of hydrobromic acid, forming the ethylenediammonium monobromide salt. Due to the presence of the second basic amine group, the reaction continues, and a second molecule of hydrobromic acid protonates the remaining amine group. This results in the formation of this compound, a stable, white crystalline solid. cymitquimica.com

A typical laboratory procedure involves dissolving ethylenediamine in a suitable solvent, such as methanol (B129727), and cooling the solution in an ice bath. allstudyjournal.com Concentrated hydrobromic acid is then added dropwise to the cooled solution. The dropwise addition is crucial to control the exothermic nature of the neutralization reaction. Upon addition of the acid, this compound precipitates out of the solution as a white solid. The precipitate is then collected by filtration, washed with a non-polar solvent like ether to remove any unreacted starting materials, and dried under vacuum. allstudyjournal.com

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Ethylenediamine, Hydrobromic Acid (48%) | allstudyjournal.com |

| Solvent | Methanol | allstudyjournal.com |

| Temperature | Ice-bath cooled | allstudyjournal.com |

| Product | White precipitate | allstudyjournal.com |

While the direct reaction with hydrobromic acid is the most common, other methods for synthesizing dihydrobromide salts of amines exist. One such method involves the reaction of an amine with an alkyl halide, which produces an ammonium (B1175870) halide salt as a byproduct. msu.edulibretexts.org However, this method is less direct for the preparation of the parent amine salt and is more relevant to the synthesis of N-substituted derivatives.

Another approach is the direct fusion of an amine with an amine salt, such as an amine hydrochloride, which can be adapted for hydrobromide salts. nih.gov This method is typically performed at elevated temperatures. nih.gov Additionally, reductive amination, a process that converts a carbonyl group to an amine, can be followed by treatment with hydrobromic acid to yield the corresponding dihydrobromide salt.

Synthesis from Ethylenediamine and Hydrobromic Acid: Mechanistic Insights

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com For the synthesis of this compound, the primary reaction between ethylenediamine and hydrobromic acid is already quite efficient. However, green chemistry principles can still be applied.

One area of focus is the use of greener solvents or solvent-free conditions. researchgate.net While the traditional method uses methanol, exploring the use of water as a solvent could be a greener alternative, as water is non-toxic and environmentally benign. The high solubility of both ethylenediamine and hydrobromic acid in water makes this a feasible option. cymitquimica.com

Furthermore, optimizing the reaction conditions to minimize energy consumption, such as running the reaction at room temperature if possible without significantly impacting yield or purity, would align with green chemistry principles. The development of continuous flow processes could also offer a greener alternative to batch processing by improving heat transfer and reaction control.

Derivatization Reactions Involving this compound as a Precursor

This compound is a valuable precursor for the synthesis of a variety of organic compounds, particularly macrocyclic ligands, Schiff bases, and N-substituted ethylenediamine derivatives. The use of the dihydrobromide salt can offer advantages in controlling the reactivity of the amine groups.

Macrocyclic ligands are large, cyclic molecules that can encapsulate metal ions, forming stable complexes. analis.com.mychesci.com this compound is a common starting material in the synthesis of tetraaza macrocycles. allstudyjournal.comanalis.com.my In a typical synthesis, this compound is reacted with a ketone, such as acetone (B3395972), in the presence of additional ethylenediamine. allstudyjournal.com The dihydrobromide salt acts as a template, guiding the condensation reaction to form the macrocyclic ring structure. allstudyjournal.comuvic.ca The reaction is often heated to facilitate the formation of the macrocycle, which precipitates from the solution. allstudyjournal.com

Schiff bases are compounds containing a carbon-nitrogen double bond, formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.netnih.gov this compound can be used as the amine source for the synthesis of Schiff base ligands. The reaction involves the condensation of the diamine with a suitable aldehyde or ketone, often with heating. atamanchemicals.comwikipedia.org The salen ligands, a well-known class of chelating agents, are synthesized from the condensation of salicylaldehydes with ethylenediamine. atamanchemicals.comwikipedia.org

This compound can also serve as a starting material for the synthesis of N-substituted ethylenediamine derivatives. asianpubs.orgmdma.ch These derivatives are important intermediates in the preparation of pharmaceuticals and other fine chemicals. asianpubs.org One common method for N-substitution is the reaction of the amine with an alkyl halide. msu.edulibretexts.org The reaction of this compound with an alkylating agent, often in the presence of a base to neutralize the hydrobromic acid formed, leads to the formation of N-alkylated products. msu.edu

Another approach involves the acylation of ethylenediamine. The reaction of this compound with an acid chloride, in the presence of a base like triethylamine, yields the corresponding N-acyl derivative. nih.gov These acylated intermediates can then be further modified, for example, by reduction of the amide group to an amine, to produce a variety of N-substituted ethylenediamine derivatives. nih.gov

Table 2: Examples of Derivatization Reactions

| Precursor | Reagents | Product Type | Source |

|---|---|---|---|

| This compound | Acetone, Ethylenediamine | Macrocyclic Ligand | allstudyjournal.com |

| Ethylenediamine | Salicylaldehyde | Schiff Base (Salen Ligand) | atamanchemicals.comwikipedia.org |

| This compound | Acid Chloride, Triethylamine | N-Acyl Ethylenediamine | nih.gov |

Role as a Precursor for Advanced Organic Building Blocks

This compound serves as a crucial and versatile starting material in the synthesis of a variety of advanced organic building blocks. Its bifunctional nature, possessing two primary amine groups, allows for the construction of complex molecular architectures. atamanchemicals.comwikipedia.org The dihydrobromide salt form offers enhanced stability and solubility in specific solvent systems, facilitating its use in multi-step synthetic pathways. researchgate.netcymitquimica.com Researchers utilize this compound to create sophisticated structures such as macrocyclic ligands, specialized polymers, and precursors for ionic liquids.

Synthesis of Macrocyclic and Heterocyclic Compounds

The diamine structure of ethylenediamine is fundamental to the formation of various heterocyclic compounds. atamanchemicals.comatamanchemicals.com It readily reacts with aldehydes and ketones to form heterocycles like imidazolidines. atamanchemicals.comwikipedia.org More advanced applications involve its use in the synthesis of complex macrocycles, which are large ring structures containing multiple heteroatoms. These macrocycles are pivotal in coordination chemistry and catalysis.

A notable example is the synthesis of the dihydrobromide salt of 5,7,7,12,14,14-hexamethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene, a tetraaza macrocyclic ligand. In this process, this compound is a key reactant. The reaction involves the condensation of the precursor with acetone to yield the macrocyclic dihydrobromide salt. allstudyjournal.com

| Reactant 1 | Reactant 2 | Product | Yield | Melting Point (°C) | Reference |

| This compound | Acetone | 5,7,7,12,14,14-Hexamethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene dihydrobromide dihydrate | 14.08 g | 106-107 | allstudyjournal.com |

This table showcases the synthesis of a specific macrocyclic ligand precursor starting from this compound.

The synthesis of such heterocyclic and macrocyclic compounds is significant due to their potential applications in creating catalysts and materials with unique properties. lookchem.comsmolecule.com

Formation of Polydentate Ligands for Coordination Chemistry

Ethylenediamine itself is a well-established bidentate chelating ligand in coordination chemistry, often abbreviated as "en". wikipedia.orgatamankimya.com The dihydrobromide salt acts as a stable precursor for generating the free diamine or its derivatives, which are then used to synthesize more complex polydentate ligands. allstudyjournal.compatsnap.com These ligands can form stable complexes with various metal ions, which are integral to fields like catalysis and materials science. smolecule.compatsnap.com

Salen ligands, a class of widely used ligands in catalysis, are derived from the condensation of salicylaldehydes with ethylenediamine. wikipedia.orgatamankimya.com Similarly, this compound can be used in the synthesis of precursors for perovskite materials, such as in the preparation of ethylenediammonium manganese (II) bromide, where it is a primary component. mdpi.com The ability of the ethylenediamine moiety to coordinate with metal ions through its two nitrogen atoms is fundamental to the structure and function of these resulting coordination complexes. allstudyjournal.comatamankimya.com

Monomers for Advanced Polymers and Ionic Liquids

The presence of two reactive amine groups makes this compound a valuable monomer or precursor for various polymers. atamanchemicals.comwikipedia.org It is used in the production of polyurethane fibers and is a foundational component for PAMAM dendrimers, a class of highly branched polymers. wikipedia.orgatamanchemicals.com

Research has also demonstrated the use of diamine dihydrobromide salts in interfacial polymerization to create novel fluoroaliphatic polyamides. researchgate.net The dihydrobromide salt form is particularly useful as it facilitates the isolation, purification, and storage of the reactive diamine monomer before polymerization. researchgate.net Furthermore, ethylenediamine-based zwitterionic polymers have been synthesized for biomedical applications, specifically for nanomedicines that can respond to the acidic environments of tumors. nih.gov

Ethylenediamine derivatives are also explored in the development of new materials like ionic liquids. smolecule.com Ionic liquids are salts that are liquid at low temperatures, and their properties can be tuned by modifying the cation or anion. The synthesis of active pharmaceutical ingredient (API)-ionic liquids can involve a two-step anion exchange reaction where a halide salt, such as a dihydrobromide, is used as an intermediate. nih.gov

| Building Block Class | Example Compound/Polymer | Synthetic Utility | References |

| Heterocycles | Imidazolidines | Building blocks in organic synthesis | atamanchemicals.comwikipedia.orgatamanchemicals.com |

| Macrocyclic Ligands | Tetraaza macrocycles | Coordination chemistry, Catalysis | allstudyjournal.com |

| Advanced Polymers | Fluoroaliphatic polyamides | Specialized materials | researchgate.net |

| Polymers | Polyurethane fibers | Elastomeric fibers | atamanchemicals.comatamanchemicals.com |

| Dendrimers | PAMAM dendrimers | Nanotechnology, Drug delivery | wikipedia.orgatamanchemicals.com |

| Ionic Liquid Precursors | Halide salt intermediates | Synthesis of task-specific ionic liquids | smolecule.comnih.gov |

This table summarizes the diverse roles of this compound as a precursor for various advanced organic building blocks.

Advanced Structural Elucidation and Solid State Chemistry

Crystallographic Investigations of Ethylenediamine (B42938) Dihydrobromide and its Analogues

The three-dimensional arrangement of ions and molecules in the solid state is fundamental to understanding a compound's physical properties. For ethylenediamine dihydrobromide, crystallographic studies provide precise data on its structure.

Single-Crystal X-ray Diffraction Analysis: Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction offers an unambiguous determination of a compound's solid-state structure. A redetermination of the crystal structure of this compound, also known as ethane-1,2-diammonium dibromide, was performed at a low temperature of 100 K to minimize thermal motion and obtain precise atomic positions. nih.gov

In the solid state, the compound exists as an ionic salt composed of ethane-1,2-diammonium cations ([H₃N-CH₂-CH₂-NH₃]²⁺) and bromide anions (Br⁻). nih.gov The analysis confirms that the dication adopts a centrosymmetric trans (antiperiplanar) conformation, with the nitrogen atoms positioned on opposite sides of the central carbon-carbon bond. This arrangement is a key feature of its molecular architecture. The crystal system is monoclinic, belonging to the C 1 2/m 1 space group. nih.gov This high symmetry indicates a well-ordered and repeating arrangement of the ions throughout the crystal lattice, forming a stable supramolecular structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₁₀Br₂N₂ |

| System | Monoclinic |

| Space Group | C 1 2/m 1 |

| a (Å) | 15.144 |

| b (Å) | 4.7598 |

| c (Å) | 4.8146 |

| β (°) | 101.323 |

| Temperature (K) | 100 |

Hydrogen Bonding Networks and Crystal Packing Motifs

The supramolecular architecture of this compound is dominated by an extensive network of hydrogen bonds. In the crystal, the ammonium (B1175870) groups (NH₃⁺) of the dication act as hydrogen bond donors, while the bromide anions (Br⁻) serve as acceptors. Each ammonium group forms multiple N-H···Br hydrogen bonds.

These interactions link the cations and anions into a robust three-dimensional network. The specific arrangement leads to the formation of layers or sheets, a common motif in the crystal packing of simple organic salts. researchgate.net The combination of ionic forces and strong hydrogen bonds results in a highly stable crystal lattice, which is reflected in the compound's nature as a crystalline solid. cymitquimica.com

Polymorphism and Phase Transitions in Solid-State Forms

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. While extensive studies on the polymorphism of this compound itself are not widely reported, research on its analogues provides insight into the potential for such behavior. For instance, 1,4-diazabicyclo[2.2.2]octane dihydrobromide, another diamine salt, exhibits significant polymorphism controlled by humidity and pressure. researchgate.net It can form an anhydrate, two polymorphic hemihydrates, and multiple monohydrate polymorphs depending on the crystallization conditions. researchgate.net

Furthermore, this compound is used as a component in the synthesis of perovskite-like materials. mdpi.com In these systems, the presence of water can induce a phase transformation, altering the material's properties. mdpi.com This suggests that this compound-containing structures can be sensitive to environmental conditions, a factor often linked to polymorphic behavior.

Spectroscopic Characterization Techniques

Spectroscopy provides a powerful lens through which to view the molecular structure, bonding, and dynamics of this compound.

Vibrational Spectroscopy (FTIR, Raman) for Structural Assignment and Bonding Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of molecules. For this compound, the spectra are dominated by the vibrations of the ethane-1,2-diammonium dication. nih.govcapes.gov.br

Key vibrational bands can be assigned to specific functional groups. The N-H stretching vibrations of the ammonium (NH₃⁺) groups typically appear as a broad, strong band in the FTIR spectrum, usually in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups are observed around 3000-2850 cm⁻¹. Other important vibrations include the NH₃⁺ bending (scissoring and rocking) modes, CH₂ bending modes, and the C-C and C-N stretching vibrations at lower wavenumbers. capes.gov.brscribd.com Analysis of these spectra confirms the presence of the protonated amine groups and the aliphatic backbone, consistent with the known structure. nih.gov

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|

| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Methylene) | 3000 - 2850 | Medium |

| N-H Bend (Ammonium) | 1600 - 1500 | Medium to Strong |

| C-H Bend (Methylene) | 1470 - 1450 | Medium |

| C-N Stretch | 1200 - 1000 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-State Conformation and Chirality

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the structure of molecules in solution. For this compound dissolved in a solvent like D₂O, the NMR spectra are relatively simple due to the molecule's symmetry. nih.govnih.gov

The ¹H NMR spectrum typically shows a single sharp signal for the four equivalent methylene (CH₂) protons. nih.gov Similarly, the ¹³C NMR spectrum displays a single resonance for the two equivalent carbon atoms. nih.gov This reflects the time-averaged C₂h symmetry of the molecule in solution.

Electronic Spectroscopy and Ligand Field Theory (for derived complexes)

The chemical identity of ethylenediamine (en) as a ligand is centrally defined by its interaction with metal ions, a phenomenon best described by Ligand Field Theory (LFT). LFT, an extension of crystal field theory, incorporates molecular orbital principles to describe the bonding between a central metal atom and its surrounding ligands. scribd.comlibretexts.org When ethylenediamine, a bidentate ligand, coordinates to a transition metal ion, its lone pair electrons interact with the metal's d-orbitals. libretexts.orgnumberanalytics.com This interaction is not electrostatically uniform; it removes the degeneracy of the d-orbitals, splitting them into different energy levels. The magnitude of this energy separation is denoted as the ligand-field splitting parameter (Δ) or 10Dq. libretexts.orgbanglajol.info

The strength of the ligand determines the size of this splitting, and ligands are ordered based on this property in the spectrochemical series. wikipedia.org Ethylenediamine is considered a relatively strong-field ligand, positioned higher in the series than ammonia (B1221849) (NH₃) and water (H₂O), but lower than cyanide (CN⁻) and carbon monoxide (CO). banglajol.infowikipedia.org This indicates that it induces a significant energy gap between the d-orbitals.

The electronic absorption spectra of metal-ethylenediamine complexes provide experimental evidence for this d-orbital splitting. These spectra exhibit bands corresponding to electronic transitions between the split d-orbitals. For instance, studies on bis(ethylenediamine)copper(II) complexes have identified three primary transitions, which are assigned under D₄h symmetry as ²A₁g ← ²B₁g, ²B₂g ← ²B₁g, and ²E_g ← ²B₁g. rsc.org Similarly, the electronic spectrum of the tris(ethylenediamine)cobalt(III) ion, [Co(en)₃]³⁺, shows distinct absorption bands that are fundamental to understanding its electronic structure and absolute configuration. tandfonline.comresearchgate.net

The ligand field splitting energy (Δo for an octahedral complex) and the Racah parameter (B), which measures interelectronic repulsion, can be estimated from these electronic spectra using Tanabe-Sugano diagrams. banglajol.info A comparative study of [M(sac)₂(H₂O)₄]·2H₂O and [M(sac)₂(en)₂]·2H₂O complexes (where M = Co(II), Ni(II), Fe(II), Cu(II) and sac = saccharinate) demonstrated that the Δo values for the ethylenediamine complexes are systematically higher. This experimentally confirms that ethylenediamine is a stronger ligand than water, consistent with the spectrochemical series. banglajol.info

Theoretical and Computational Studies of Molecular Structure

Quantum Chemical Calculations (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic properties of molecules like this compound. DFT calculations allow for the optimization of molecular geometries to find the most stable atomic arrangements and provide insights into the electronic band structure.

In studies of quasi-2D perovskites incorporating this compound (EDABr₂), DFT calculations were used to obtain optimized structures. nsf.gov These calculations revealed that upon incorporation into the perovskite structure, the C-N bond length of the ethylenediammonium dication is shortened compared to structures with only singly-charged organic cations, indicating a distinct electronic interaction and bonding. nsf.gov Furthermore, DFT computations showed that substituting this compound into the perovskite lattice leads to a significant enhancement of the material's band gap. nsf.gov This theoretical result helps explain the experimentally observed blue shift in the material's photoluminescence, attributing it in part to the bonding of ethylenediamine with optically active lead orbitals. nsf.gov

DFT has also been successfully applied to study complexes of ethylenediamine with Group 13 metals (Al, Ga, In), where calculations helped identify the most stable conformers, determining that a five-membered cyclic structure is preferred. aip.org These studies provide crucial data on bond dissociation energies, ionization potentials, and vibrational frequencies, demonstrating the predictive power of DFT in understanding the molecule's structural and electronic behavior. aip.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecular systems. harvard.edu By solving Newton's equations of motion for a system of atoms and molecules, MD can model complex processes such as conformational changes and intermolecular interactions that are difficult to capture with static calculations. harvard.eduyoutube.com

For compounds like this compound, MD simulations are particularly useful for assessing the flexibility of the ethylenediamine chain and understanding its interactions in a condensed phase. These simulations can track the trajectory of each atom over time, revealing the dynamics of hydrogen bonding between the ammonium groups (-NH₃⁺) and the bromide anions (Br⁻), as well as interactions with any surrounding solvent molecules.

The simulations can elucidate how intermolecular forces govern the bulk properties of the material. For example, they can model the formation and stability of the crystal lattice, providing insight into the cooperative network of hydrogen bonds that defines the solid-state structure of this compound. Ab initio MD, which uses quantum mechanical calculations to determine forces at each time step, can be employed to study chemical processes like bond activation with high accuracy, revealing the influence of entropy and temperature on reaction pathways. cjcatal.com

Conformational Analysis and Energetics

The ethylenediamine molecule is not rigid; it can adopt several conformations due to rotation around the central C-C bond. The two most significant conformers are the trans (anti) and gauche forms. In the trans conformation, the two amino groups are on opposite sides of the C-C bond, resulting in a dihedral N-C-C-N angle of 180°. In the gauche conformation, the amino groups are rotated with respect to each other, with a dihedral angle of approximately 60°.

Theoretical studies, such as those using the LCAO-EHMO (Linear Combination of Atomic Orbitals - Extended Hückel Molecular Orbital) method, have been performed to determine the relative stability of these conformers. researchgate.net These calculations indicate that for the neutral ethylenediamine molecule, the gauche conformation is the most stable. researchgate.net This stability is a critical factor in its function as a chelating ligand, as the gauche form is ideally pre-organized to bind to a single metal ion, forming a stable five-membered ring. researchgate.net

The same computational analyses show that the trans form is the next most stable conformation. researchgate.net This is consistent with experimental observations where ethylenediamine acts as a bridging ligand, connecting two different metal centers, a configuration that requires the trans geometry. Electron diffraction investigations have provided experimental validation for these theoretical findings, confirming the conformational preferences of the molecule in the gas phase. oregonstate.edu This interplay between the gauche and trans conformers and their relative energies is fundamental to the structural chemistry of ethylenediamine and its salts, including this compound.

Coordination Chemistry of Ethylenediamine Dihydrobromide

Ligand Properties of the Protonated Ethylenediamine (B42938) Moiety

The behavior of ethylenediamine as a ligand is fundamentally linked to its basicity and its ability to form stable chelate rings with metal ions.

Ethylenediamine (en), with the formula C₂H₄(NH₂)₂, is a basic amine that can accept two protons to form the ethylenediammonium cation, [H₃N-CH₂-CH₂-NH₃]²⁺, which is the cation present in ethylenediamine dihydrobromide. The protonation occurs in a stepwise manner, and the corresponding equilibrium constants (log K) are crucial for understanding its behavior in solution. tandfonline.comtandfonline.comcymitquimica.com These constants are influenced by factors such as ionic strength and the dielectric constant of the solvent medium. tandfonline.comtandfonline.comresearchgate.net

Studies have shown that the protonation constants of ethylenediamine vary with the composition of the solvent. For instance, in acetonitrile-water mixtures, the logarithm of the stepwise protonation constants (log K) shows a linear variation with the reciprocal of the dielectric constant, indicating the dominance of electrostatic forces. tandfonline.com In contrast, non-linear trends observed in ethylene (B1197577) glycol-water mixtures suggest that non-electrostatic forces play a more significant role. tandfonline.com The thermodynamics of protonation reveal that the first protonation step is significantly exothermic, with the main contribution to the proton binding reaction being entropic in nature. researchgate.net

Below is a table of representative protonation quotients for ethylenediamine at 25°C and an ionic strength of 0.2 M. uni.edu

Table 1: Protonation Quotients of Ethylenediamine

| Equilibrium | Quotient | log Q |

|---|---|---|

| en + H⁺ ⇌ enH⁺ | Q₁₁ | 10.22 ± 0.02 |

| enH⁺ + H⁺ ⇌ enH₂²⁺ | Q₁₂ | 7.36 ± 0.04 |

Data sourced from a study at an ionic strength of 0.2 M and 25°C. uni.edu

Ethylenediamine is a classic example of a bidentate chelating ligand, meaning it binds to a central metal ion through its two nitrogen donor atoms. libretexts.orgfiveable.melibretexts.org This dual attachment forms a stable five-membered ring structure known as a chelate ring. libretexts.orgwikipedia.orgbeloit.edu The formation of such rings leads to a significant increase in the thermodynamic stability of the resulting complex compared to analogous complexes formed with monodentate ligands (ligands that bind through only one donor atom), such as ammonia (B1221849) (NH₃). libretexts.orglibretexts.org This phenomenon is known as the chelate effect . libretexts.orgwikipedia.org

The enhanced stability of chelate complexes is primarily an entropy-driven effect. When multiple monodentate ligands are replaced by a single polydentate ligand, the total number of independent particles in the solution increases, leading to a favorable increase in entropy.

The stability of the [Ni(en)₃]²⁺ complex compared to the [Ni(NH₃)₆]²⁺ complex provides a clear illustration of the chelate effect. The formation constant for [Ni(en)₃]²⁺ is nearly 10 orders of magnitude larger than that for [Ni(NH₃)₆]²⁺. libretexts.orglibretexts.org

Table 2: Comparison of Formation Constants for Ni(II) Complexes

| Reaction | Ligand | Log Kf |

|---|---|---|

| [Ni(H₂O)₆]²⁺ + 6 NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6 H₂O | Ammonia | 8.61 |

| [Ni(H₂O)₆]²⁺ + 3 en ⇌ [Ni(en)₃]²⁺ + 6 H₂O | Ethylenediamine | 18.28 |

The significant difference in Kf values demonstrates the chelate effect. libretexts.orglibretexts.org

Basicity and Protonation Equilibria

Formation and Characterization of Metal Complexes

This compound is a convenient source of the ethylenediamine ligand for synthesizing a vast array of metal complexes. The bromide ion typically acts as a counter-ion to balance the charge of the cationic complex, but it can also coordinate directly to the metal center.

Ethylenediamine forms stable complexes with a wide range of transition metals, leading to a rich diversity of structures and properties.

Cobalt (Co): Cobalt(III) complexes with ethylenediamine are classic examples in coordination chemistry, known for their kinetic inertness and diverse stereochemistry. oup.comresearchgate.net The tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, has a well-defined octahedral geometry. oup.comresearchgate.net The synthesis of salts like [Co(en)₃]Br₃ involves the reaction of a cobalt(II) salt with ethylenediamine, followed by oxidation to cobalt(III). oup.com The crystal structure of d-[Co(en)₃]Br₃·H₂O has been determined by X-ray diffraction, revealing layers of complex ions, bromide ions, and water molecules. oup.com Other complexes, such as cis-[Co(en)₂(NH₃)Br]²⁺, have also been synthesized and structurally characterized. acs.org

Nickel (Ni): Nickel(II) forms various complexes with ethylenediamine, such as [Ni(en)₃]²⁺ and [Ni(en)₂(H₂O)₂]²⁺. The geometry can be octahedral or square-planar, depending on the other ligands and counter-ions present. nih.govajol.info For example, trans-Bis(N,N-diethylethylenediamine)nickel(II) dibromide, [Ni(Et₂en)₂]Br₂, features a square-planar NiN₄ coordination environment. nih.govresearchgate.net The bromide ions are positioned between the complex cations and participate in hydrogen bonding with the amine groups. nih.gov

Copper (Cu): Copper(II) readily forms complexes with ethylenediamine. scirp.orgnih.govkoreascience.kr The synthesis of [Cu(en)(phen)₂]Br₂·2phen·8H₂O (where phen is 1,10-phenanthroline) has been reported, featuring a distorted octahedral geometry around the copper ion. scirp.org Another synthesized complex, trans-[Cu(en)₂(H₂O)Br]Br, shows the bromide ion both in the coordination sphere and as a counter-ion. researchgate.net

Palladium (Pd): Palladium(II) complexes with ethylenediamine have been synthesized, often exhibiting square-planar geometry. Bromide-bridged palladium(III) chain complexes, Pd(en)₂Br₂, have been characterized and show interesting electronic properties. nih.govrsc.org Polymer-supported palladium(II) ethylenediamine complexes have also been developed for use as catalysts. scielo.br

Table 3: Examples of Transition Metal Complexes with Ethylenediamine and Bromide

| Complex Formula | Metal | Geometry | Key Features |

|---|---|---|---|

| d-[Co(en)₃]Br₃·H₂O | Cobalt(III) | Octahedral | Chiral complex, bromide as counter-ion. oup.com |

| [Ni(Et₂en)₂]Br₂ | Nickel(II) | Square-Planar | Bromide as counter-ion, involved in H-bonding. nih.govresearchgate.net |

| trans-[Cu(en)₂(H₂O)Br]Br | Copper(II) | Octahedral (distorted) | Bromide acts as both a ligand and a counter-ion. researchgate.net |

The coordination chemistry of ethylenediamine and its derivatives with f-block elements is less developed compared to that with transition metals. While chelating agents derived from ethylenediamine, such as EDTA, are well-known to form stable complexes with lanthanides, the direct coordination of this compound with lanthanide and actinide ions is not extensively documented in the reviewed literature.

The geometry of ethylenediamine complexes, particularly octahedral complexes, gives rise to several forms of isomerism.

Optical Isomerism (Enantiomers): Octahedral complexes containing three bidentate ligands, such as [Co(en)₃]³⁺, lack a plane of symmetry and are therefore chiral. researchgate.netcsbsju.edustackexchange.com They exist as a pair of non-superimposable mirror images called enantiomers, designated by the prefixes Λ (lambda, for a left-handed propeller twist) and Δ (delta, for a right-handed propeller twist). researchgate.netrsc.org These enantiomers can be resolved, a landmark achievement in the history of coordination chemistry first performed by Alfred Werner. researchgate.net Complexes with two chelating ligands, like cis-[Co(en)₂X₂]ⁿ⁺, are also chiral. rsc.orgscielo.org.mx

Geometric Isomerism: In octahedral complexes with two ethylenediamine ligands and two monodentate ligands (formula [M(en)₂X₂]ⁿ⁺), two geometric isomers are possible. fiveable.mebritannica.com The cis isomer has the two X ligands adjacent to each other (90° apart), while the trans isomer has them on opposite sides of the metal center (180° apart). fiveable.me For complexes with the formula [M(en)(A)₃(B)], facial (fac ) and meridional (mer ) isomers can exist. rsc.orgfiveable.me

Lanthanide and Actinide Coordination Chemistry

Mechanistic Studies of Ligand Exchange and Complex Formation Reactions

The formation of metal complexes with ethylenediamine (en), often sourced from its dihydrobromide salt, involves the substitution of solvent molecules from the metal's coordination sphere. The mechanisms of these reactions, including ligand exchange, have been a subject of detailed kinetic studies. The ethylenediamine ligand can exist in solution in its neutral form (en) or as the singly protonated cation (Hen⁺), both of which can be reactive species in complex formation.

Kinetic investigations, such as those using temperature-jump and stopped-flow techniques, have elucidated the stepwise nature of these reactions. rsc.orgresearchgate.net For many divalent metal ions, the rate-determining step is often the formation of the first metal-nitrogen bond, with the subsequent chelate ring-closure being a rapid process. emich.edu

(Cu(en)n-1)2+ + en ⇌ Cu(en)n2+

(Cu(en)n-1)2+ + Hen⁺ ⇌ Cu(en)n2+ + H⁺

The rate constants for these reactions provide insight into the underlying mechanism. For instance, the reaction with the neutral ligand (en) is significantly faster than with the protonated form (Hen⁺). This difference is attributed to the fact that for Hen⁺ to form a chelate ring, the proton must be removed from the second amino group, a step that precedes or is concurrent with the final ring closure. rsc.org The high rate constants for reactions with the neutral 'en' ligand suggest an associative (SN2-like) mechanism or an internal conjugate base mechanism. rsc.org

The kinetics for the formation of nickel(II)-ethylenediamine complexes have also been thoroughly investigated. researchgate.net The reaction is generally described by the following rate equation: d[Ni(en)]2+/dt = k₁[Ni²⁺][en] + k₂[Ni²⁺][Hen⁺] - k₋₁[Ni(en)²⁺] - k₋₂[H⁺][Ni(en)²⁺]

The exchange of ethylenediamine ligands in complexes like pentacyano(ethylenediamine)ferrate(II) has been shown to follow a dissociative mechanism. rsc.org In this mechanism, the rate is primarily determined by the basicity of the ligand, which influences the rate of its release (k₋₁), while the charge on the ligand affects the rate of formation (kf). rsc.org For substitution reactions involving multidentate ligands, the mechanism can be complex, involving several intermediate species where the ligand is partially coordinated. emich.eduacs.org

Table 1: Selected Rate Constants for Metal-Ethylenediamine Complex Formation at 25°C

| Reaction | Metal Ion | Rate Constant (k) | Ionic Strength (M) | Reference |

|---|---|---|---|---|

| Cu2+ + en | Cu(II) | (3.8 ± 1.6) × 109 M-1s-1 | 0.1 | rsc.org |

| Cu2+ + Hen⁺ | Cu(II) | (1.4 ± 0.3) × 105 M-1s-1 | 0.1 | rsc.org |

| [Cu(en)]2+ + en | Cu(II) | (1.9 ± 0.3) × 109 M-1s-1 | 0.1 | rsc.org |

| [Cu(en)]2+ + Hen⁺ | Cu(II) | (3.1 ± 2.1) × 104 M-1s-1 | 0.1 | rsc.org |

| Ni2+ + en | Ni(II) | 3.5 × 105 M-1s-1 | 0.1 | researchgate.net |

| Ni2+ + Hen⁺ | Ni(II) | 1.8 × 102 M-1s-1 | 0.1 | researchgate.net |

Electronic Structure and Bonding in Coordination Complexes

The bonding in coordination complexes involving the ethylenediamine ligand is effectively described by Ligand Field Theory (LFT), which is an application of Molecular Orbital (MO) theory. wikipedia.org When ethylenediamine, a bidentate ligand, coordinates to a metal ion, the two nitrogen atoms donate their lone pairs of electrons to form strong sigma (σ) bonds with the metal's acceptor orbitals. wikipedia.orgacs.org This interaction results in the formation of a stable five-membered chelate ring. pearson.comresearchgate.net

The electronic structure of these complexes is characterized by the arrangement of electrons in the molecular orbitals formed from the combination of metal and ligand orbitals. numberanalytics.com In an octahedral complex like tris(ethylenediamine)cobalt(III), [Co(en)₃]³⁺, the d-orbitals of the cobalt ion split into two energy levels: a lower-energy t₂g set and a higher-energy eg* set. wikipedia.org

The electronic absorption spectra of these complexes provide experimental evidence for this splitting. For example, the spectrum of [Co(en)₃]³⁺ displays characteristic absorption bands in the visible and ultraviolet regions. arabjchem.orgresearchgate.net These bands are assigned to electronic transitions between the d-orbitals (d-d transitions) and to charge-transfer transitions between the metal and the ligand (MLCT or LMCT). arabjchem.orgresearchgate.net The ionic crystal field model alone is often insufficient to fully account for the observed spectral properties, indicating that covalent interactions and mixing with ligand orbitals are significant. tandfonline.com

Table 2: Electronic Absorption Bands for Selected Ethylenediamine Complexes

| Complex | Solvent | Absorption Maxima (λmax, nm) | Assignment | Reference |

|---|---|---|---|---|

| [Co(en)₃]Cl(C₂O₄)·3H₂O | DMF | 400 | 1A1g → 1T2g | arabjchem.org |

| [Co(en)₃]Cl(C₂O₄)·3H₂O | DMF | 350 | 1A1g → 1T1g | arabjchem.org |

| [Co(en)₃]Cl(C₂O₄)·3H₂O | DMF | 285 | Charge Transfer | arabjchem.org |

In square-planar complexes, such as those of platinum(II), the geometry is dictated by the d⁸ electronic configuration of the metal. pearson.comtandfonline.com Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide further details on the bonding. researchgate.nettandfonline.com Upon coordination, changes in the chemical shifts of the ligand's protons and carbons are observed. For instance, in platinum(II) complexes with thiourea (B124793) derivatives, the thiocarbonyl carbon signal shifts upfield, suggesting a decrease in the C=S bond order upon coordination of the thiourea ligand to the platinum center. researchgate.nettandfonline.com This indicates a redistribution of electron density through the molecular orbital framework of the complex.

Computational studies using Density Functional Theory (DFT) have become a powerful tool for elucidating the electronic structures of ethylenediamine complexes. researchgate.netfrontiersin.orgriken.jp These calculations can predict geometries, orbital energies (like HOMO and LUMO), and help interpret experimental spectra, providing a detailed picture of the covalent character and nature of the metal-ligand bond. frontiersin.orgmdpi.com

Advanced Material Science Applications and Functional Materials Development

Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the advantageous properties of both organic and inorganic components, leading to novel materials with enhanced functionalities. Ethylenediamine (B42938) and its derivatives play a crucial role in the formation of these sophisticated structures.

Perovskite Solar Cells: Role as an Organic Cation Precursor

Perovskite solar cells (PSCs) have garnered immense attention as a promising photovoltaic technology, with laboratory-scale devices achieving power conversion efficiencies comparable to traditional silicon-based solar cells. rsc.org The typical perovskite structure is ABX3, where 'A' is an organic cation, 'B' is a metal cation (like lead), and 'X' is a halide anion. mdpi.com Ethylenediamine dihydrobromide is utilized as a precursor for the organic cation component in the fabrication of these cells. cymitquimica.comcymitquimica.comtcichemicals.com

The introduction of the bivalent ethylenediammonium (EDA2+) cation into the perovskite structure, often in combination with other organic cations like methylammonium (B1206745) (MA) and formamidinium (FA), has been shown to enhance the stability of the resulting solar cells. rsc.org For instance, the formation of a triple-cation perovskite, (MA0.7FA0.3)1−2xEDAxPbI3, has yielded PSCs with a power conversion efficiency of over 20% and significantly improved stability against ambient conditions. rsc.org Research indicates that unencapsulated PSCs incorporating ethylenediamine retained 96% of their initial efficiency after 25 days of storage in an ambient atmosphere. rsc.org The incorporation of ethylammonium (B1618946) has also been shown to enhance the crystal stability of perovskite films, contributing to the device's durability while maintaining high conversion efficiency. mdpi.com This entropic stabilization is a key factor in developing high-performance and long-lasting perovskite solar cells. sigmaaldrich.com

Two-dimensional (2D) perovskites, which utilize larger organic cations like diammoniums as barriers between the inorganic layers, have also shown promise. huji.ac.il The orientation of these diammonium molecules can influence the alignment of the perovskite layers, leading to more efficient charge transport and higher solar cell efficiencies without the need for additives. huji.ac.il

Supramolecular Assemblies and Frameworks

Ethylenediamine and its derivatives are instrumental in the construction of supramolecular assemblies and frameworks. These are complex structures formed through non-covalent interactions between molecules. The bifunctional nature of ethylenediamine, with its two amine groups, allows it to act as a versatile building block or "template" in the synthesis of these structures. atamanchemicals.comatamankimya.com It can coordinate with metal ions to form metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. For example, ethylenediamine has been used as an organic ligand in the creation of magnetic MOFs for environmental remediation. researchgate.net

Functionalized Polymers and Nanostructures

The modification of polymers and the synthesis of nanostructures with specific functionalities are key areas of materials science. Ethylenediamine serves as a fundamental precursor and functionalizing agent in these applications.

Ethylenediamine-Functionalized Magnetic Polymers for Environmental Remediation

Water contamination by heavy metals and organic pollutants is a significant environmental concern. scielo.org.ar Ethylenediamine-functionalized magnetic polymers have emerged as effective materials for the removal of these contaminants. researchgate.net These materials typically consist of a magnetic core, such as iron oxide (Fe3O4), coated with a polymer that has been functionalized with ethylenediamine. researchgate.net The amine groups of the ethylenediamine provide active sites for the adsorption of pollutants like hexavalent chromium (Cr(VI)) and per- and polyfluoroalkyl substances (PFAS). researchgate.netrsc.org

The magnetic nature of these polymers allows for their easy separation from water after the adsorption process, simplifying the remediation procedure. scielo.org.ar Research has shown that ethylenediamine-functionalized magnetic polymers can exhibit high adsorption capacities for Cr(VI). researchgate.net Similarly, magnetic amine-functionalized graphene oxide (MAGO) has demonstrated high removal efficiencies for both long-chain and short-chain PFAS from contaminated water. rsc.org

| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) |

| EDA-functionalized magnetic polymers | Cr(VI) | 61.35 |

| NH2-functionalized nano-Fe3O4 composites | Cr(VI) | 25.58 |

| EDA-functionalized magnetic composite | Cr(VI) | 32.15 |

This table presents a comparison of the maximum adsorption capacities of different adsorbents for Cr(VI). researchgate.net

Synthesis of Metal Sulfide (B99878) Nanocrystals and Nanostructures

Ethylenediamine plays a role as a solvent and a coordinating agent in the synthesis of metal sulfide nanocrystals, such as cadmium sulfide (CdS) and zinc sulfide (ZnS). atamanchemicals.comatamankimya.com The synthesis often involves the thermolysis of metal-oleate complexes in the presence of an amine. unist.ac.krresearchgate.net The amine can act as a nucleophilic reagent and a capping agent, controlling the size and shape of the resulting nanocrystals. mdpi.com For instance, ethylenediamine has been utilized as a template agent in the synthesis of CdS nanocrystals. atamankimya.com The ability to tune the size of these nanocrystals is crucial as their optical and electronic properties are size-dependent. unist.ac.kr

Dendrimers and Polymeric Materials Derived from Ethylenediamine Precursors

Dendrimers are highly branched, three-dimensional macromolecules with a well-defined architecture. ujpronline.comrjptonline.org Polyamidoamine (PAMAM) dendrimers, one of the most well-studied families of dendrimers, are synthesized using ethylenediamine as a core molecule. nih.govmdpi.com The synthesis involves a divergent, layer-by-layer growth process, where repeating units of methyl acrylate (B77674) and ethylenediamine are added to create successive "generations" of the dendrimer. mdpi.comgoogle.com

These dendrimers possess a high density of terminal functional groups, which can be tailored for various applications. nih.gov For example, amine-terminated PAMAM dendrimers are used as demulsifiers, wet-strength agents in paper manufacturing, and viscosity modifiers. google.com The defined structure and low polydispersity of dendrimers make them distinct from traditional linear polymers. ujpronline.com

| Dendrimer Generation | Core Branches | Terminal Primary Amine Groups per Branch | Total Terminal Primary Amine Groups |

| Third Generation (from Ethylenediamine) | 4 | 4 | 16 |

| Third Generation (from Dodecylamine) | 2 | 4 | 8 |

| Third Generation (from Triaminoethylamine) | 6 | 4 | 24 |

This table illustrates the number of terminal primary amine groups in third-generation dendrimers prepared from different core compounds. google.com

Role in Crystal Engineering and Controlled Crystallization

This compound serves as a valuable component in the field of crystal engineering, where the rational design and synthesis of solid-state structures with desired properties are paramount. Its utility stems from the specific structural and electronic characteristics of its constituent ions: the ethylenediammonium dication ([NH3(CH2)2NH3]2+) and bromide anions (Br-). The dication, in particular, acts as a potent structure-directing agent, primarily through its capacity for strong and directional hydrogen bonding.

The two protonated amine groups of the ethylenediammonium cation are excellent hydrogen-bond donors. This allows them to form robust and predictable non-covalent interactions with hydrogen-bond acceptors, such as halides or the oxygen atoms of water molecules and carboxylate or sulfate (B86663) groups. researchgate.netresearchgate.net These interactions are fundamental to the assembly of complex supramolecular architectures. By controlling the arrangement of these cations and their counter-anions, researchers can influence the resulting crystal packing, leading to the formation of specific one-, two-, or three-dimensional networks. researchgate.netjst.go.jpiucr.org

Research has demonstrated the efficacy of the ethylenediammonium dication in templating the crystallization of various organic-inorganic hybrid materials. For instance, in the structure of bis(ethylenediammonium) tetrabromozincate(II) bromide, the ethylenediammonium cations are integral to the stability of the crystal lattice through a network of hydrogen bonds. iucr.org Similarly, in the compound bis ethylenediammonium bromide hexabromobismuthate(III) monohydrate, the cations, anions, and water molecules are interconnected by N-H···Br and N-H···O hydrogen bonds, creating a well-defined three-dimensional framework. jst.go.jpresearchgate.net

The conformational flexibility of the ethylenediammonium cation, which can exist in different conformations such as anti or gauche, further contributes to its role as a versatile building block in crystal engineering. psu.edu This adaptability allows it to accommodate a variety of anionic partners and steric constraints, leading to a diverse range of crystalline solids with tailored structural motifs.

The table below presents crystallographic data for this compound, illustrating its fundamental structure, and for a more complex salt, showcasing how the ethylenediammonium cation is incorporated into a larger supramolecular assembly.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| This compound | C₂H₁₀Br₂N₂ | Monoclinic | C 1 2/m 1 | a = 15.144 Å, b = 4.7598 Å, c = 4.8146 Å, β = 101.323° |

| Ethylenediammonium thiophene-2,5-dicarboxylate dihydrate | C₂H₁₀N₂²⁺·C₆H₂O₄S²⁻·2H₂O | Monoclinic | C2/c | a = 11.466 Å, b = 11.840 Å, c = 10.2335 Å, β = 121.865° |

Catalytic Applications and Reaction Engineering

Homogeneous Catalysis: Metal-Ethylenediamine Dihydrobromide Complexes as Catalysts

In homogeneous catalysis, metal complexes containing the ethylenediamine (B42938) ligand (derived from salts like ethylenediamine dihydrobromide) or its derivatives operate in the same phase as the reactants. wiley.com The formation of these complexes is crucial, as the coordination of the ethylenediamine ligand to a metal ion can significantly influence its catalytic properties, including activity and selectivity. wiley.com For instance, derivatives like N,N'-dimethylethylenediamine are used to prepare metal complexes that function as effective homogeneous catalysts. smolecule.com The fundamental role of ethylenediamine as a ligand is to stabilize the metal ion and create a specific coordination environment conducive to catalytic turnovers. atamankimya.com

A significant area of development in catalysis is the synthesis of enantiomerically pure compounds using chiral catalysts. nih.gov While ethylenediamine itself is achiral, it serves as a foundational scaffold for the synthesis of chiral ligands for asymmetric catalysis. Chiral derivatives, where stereogenic centers are introduced into the diamine backbone or as substituents, can form chiral metal complexes that effectively transfer their chirality to the products of a reaction.

A notable example involves chiral diamines structurally related to ethylenediamine, such as (1S,4S)-(+)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide. This compound acts as a precursor for synthesizing a variety of chiral diazabicyclic ligands. sigmaaldrich.com These ligands are then used to prepare catalysts for asymmetric reactions. sigmaaldrich.com Research has demonstrated the synthesis of novel C-substituted derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, which have been successfully applied in enantioselective catalysis. umich.edu The synthetic strategy often involves a directed metalation process, allowing for precise modification of the chiral scaffold. umich.edu These tailored chiral ligands, when complexed with metals, create a highly specific asymmetric environment around the catalytic center, enabling high levels of enantioselectivity in various transformations.

Systems derived from ethylenediamine and its analogs have been shown to catalyze a range of specific organic reactions. The nature of the transformation is highly dependent on the choice of metal, the ligand structure, and the reaction conditions.

For example, a catalyst precursor, (ethylenediamine)iodoplatinum(II) dimer dinitrate, was used to synthesize a dual-atom platinum heterogeneous catalyst supported on mesoporous graphitic carbon nitride. nih.gov This catalyst demonstrated high efficiency in the selective hydrogenation of nitrobenzene (B124822) to aniline (B41778) and the hydrogenation of benzaldehyde (B42025) to benzyl (B1604629) alcohol, as well as in the epoxidation of alkenes. nih.gov Another application is seen with chiral derivatives like (1S,4S)-(+)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, which can be used as an organocatalyst in its own right for reactions such as the Biginelli reaction, which involves aromatic aldehydes, ethyl acetoacetate, and urea. sigmaaldrich.com

The following table summarizes some specific transformations catalyzed by systems derived from ethylenediamine or its analogs.

Interactive Table 1: Examples of Organic Transformations Catalyzed by Ethylenediamine-Derived Systems

| Catalyst System | Support/Phase | Reaction Type | Substrate Example | Product Example | Reference(s) |

| Platinum complex from (Ethylenediamine)iodoplatinum(II) precursor | Mesoporous graphitic carbon nitride | Hydrogenation | Nitrobenzene | Aniline | nih.gov |

| Platinum complex from (Ethylenediamine)iodoplatinum(II) precursor | Mesoporous graphitic carbon nitride | Epoxidation | Alkenes | Epoxides | nih.gov |

| (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide | Homogeneous (Organocatalyst) | Biginelli Reaction | Aromatic aldehyde, ethyl acetoacetate, urea | Dihydropyrimidinone | sigmaaldrich.com |

| Polystyrene-supported zinc bromide-ethylenediamine complex | Polystyrene (Heterogeneous) | Cross-coupling | Acid chlorides, terminal alkynes | α,β-acetylenic ketones | lookchem.com |

Asymmetric Catalysis with Chiral Ethylenediamine Derivatives

Heterogeneous Catalysis: Immobilization and Surface Functionalization

A key strategy to improve the practicality of catalysts is to immobilize them on solid supports, creating heterogeneous catalysts. This approach simplifies catalyst recovery and reuse, reduces product contamination, and contributes to more sustainable chemical processes. lookchem.com Ethylenediamine is used extensively for the surface functionalization of various materials to act as an anchor for catalytic species.

Silica nanoparticles (SiO₂ NPs), for instance, can be functionalized with an epoxysilane, creating a reactive surface. This epoxy-functionalized surface readily reacts with the amine groups of ethylenediamine under mild conditions, covalently bonding the diamine to the nanoparticle surface. acs.org This provides a versatile platform with free amine groups that can then be used to chelate metal ions or anchor other catalytically active molecules. acs.org

Another prominent example is the development of a polystyrene-supported zinc bromide-ethylenediamine complex. lookchem.com In this system, ethylenediamine is attached to chloromethylated polystyrene, and the resulting ligand-functionalized polymer is used to immobilize zinc bromide. This creates a stable, reusable, and highly efficient heterogeneous catalyst for the synthesis of α,β-acetylenic ketones through the cross-coupling of acid chlorides and terminal alkynes. lookchem.com Similarly, mesoporous graphitic carbon nitride has been used as a support for a dual-atom platinum catalyst where the platinum precursor was an ethylenediamine complex, showcasing the immobilization of these species for hydrogenation and epoxidation reactions. nih.gov

Reaction Mechanism Elucidation in Catalytic Cycles

Understanding the reaction mechanism is fundamental to optimizing catalytic performance. For catalysts derived from this compound, the mechanism revolves around the coordination chemistry of the ethylenediamine ligand. patsnap.com As a bidentate ligand, ethylenediamine forms stable chelate complexes with metal ions, which is a crucial first step in the formation of the active catalyst. atamankimya.compatsnap.com The dissociation of the dihydrobromide salt in solution provides the ethylenediamine molecule, which then coordinates to the metal center. patsnap.com

The elucidation of catalytic cycles involving these complexes often requires a combination of kinetic studies, spectroscopic analysis, and computational modeling. For example, in hydrogenation reactions catalyzed by iron complexes, mechanistic studies have pointed towards a "monohydride mechanism," where the formation of a metal monohydride species is a key step in the catalytic cycle. uoa.gr While not specific to an ethylenediamine ligand, this illustrates the type of mechanistic investigation applied to related transition metal catalysts.

The strategies used to synthesize modified ligands also provide mechanistic insights. The directed metalation of N-protected chiral diamines, for instance, is a procedure that allows for the regioselective functionalization of the ligand scaffold. umich.edu Understanding this synthesis mechanism is crucial for designing new ligands with specific steric and electronic properties to control the outcome of a catalytic reaction. The electrochemical behavior of amines and their attachment to surfaces is also studied to understand the mechanism of surface functionalization and the subsequent interactions within the catalytic system. researchgate.net

Advanced Analytical Methodologies for Ethylenediamine Dihydrobromide and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating ethylenediamine (B42938) from impurities and related derivatives, as well as for quantifying its presence, often at trace levels. Due to the low UV absorbance and high polarity of ethylenediamine, direct analysis is challenging, necessitating derivatization or specialized chromatographic modes.

Gas Chromatography (GC) is frequently employed for the analysis of ethylenediamine, typically after a derivatization step to enhance volatility and detectability. In one method, ethylenediamine is derivatized with benzaldehyde (B42025) to form a diimine, allowing for its quantification in materials like morpholine (B109124) using a GC system equipped with a Flame Ionization Detector (FID). researchgate.net Another approach involves derivatization with trifluoroacetic anhydride (B1165640) (TFAA), where ethylenediamine is converted to N,N'-Ditrifluoroacetyl-1,2-Ethandimine. afjbs.com This derivative can be readily analyzed by GC-FID, and its identity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS). afjbs.com For determining its migration from food contact materials, a method using ethyl chloroformate as a derivatizing reagent followed by GC-FID analysis has been established. chinesestandard.net

High-Performance Liquid Chromatography (HPLC) offers an alternative for purity assessment and quantification. To overcome the lack of a strong chromophore, pre-column derivatization is a common strategy. A validated HPLC method uses 1-naphthyl isothiocyanate as a derivatizing agent to introduce UV activity. researchgate.net The resulting derivative is then separated on a C18 column with a gradient elution of a buffered mobile phase and methanol (B129727), with detection at 220 nm. researchgate.net This method has been proven to be specific, linear, and precise, with a limit of quantitation as low as 0.025 mcg/mL. researchgate.net Reversed-phase HPLC with UV detection has also been used to determine ethylenediamine in biological fluids like plasma and urine. nih.gov Furthermore, ion-exchange chromatography has been successfully used to separate mixtures of ethylenediamine derivatives, such as the products from the allylation of diethylenetriamine. rsc.org

| Technique | Derivatizing Agent | Column/Stationary Phase | Detector | Application | Reference |

|---|---|---|---|---|---|

| GC | Benzaldehyde | Not Specified | FID | Quantification of ethylenediamine in morpholine | researchgate.net |

| GC | Trifluoroacetic anhydride (TFAA) | Rtx-35 (35% diphenyl, 65% dimethyl polysiloxane) | FID / MS | Quantification of residual ethylenediamine in a drug intermediate | afjbs.com |

| GC | Ethyl chloroformate | Not Specified | FID | Determination of migration from food contact materials | chinesestandard.net |

| HPLC | 1-Naphthyl isothiocyanate | C18 | UV (220 nm) | Determination of residual ethylenediamine in drug substances | researchgate.net |

| HPLC (Reversed-Phase) | Not Specified | Not Specified | UV | Determination in plasma and urine | nih.gov |

| Ion-Exchange Chromatography | None | Not Specified | Not Specified | Separation of N-allyl derivatives of diethylenetriamine | rsc.org |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful technique for the molecular identification of ethylenediamine and its derivatives by providing precise mass-to-charge ratio (m/z) information. When coupled with chromatographic separation (e.g., GC-MS), it allows for the unambiguous confirmation of identity, even in complex matrices. afjbs.com

The fragmentation pattern of an organic molecule in MS is characteristic of its structure. For ethylenediamine (molecular weight ≈ 60.10 g/mol ), electron impact ionization would produce a molecular ion ([C₂H₈N₂]⁺•) at m/z 60. libretexts.org This molecular ion is energetically unstable and undergoes fragmentation. Based on the principles of mass spectrometry and fragmentation patterns of similar amines like ethylamine, the primary fragmentation pathways for ethylenediamine are expected to involve the cleavage of C-C and C-N bonds. libretexts.orgdocbrown.info

A key fragmentation is the alpha-cleavage of the C-C bond, which is common in amines. This would result in the formation of a stable, resonance-stabilized iminium ion. For ethylenediamine, this cleavage would lead to the loss of a •CH₂NH₂ radical, producing a prominent fragment ion [CH₂NH₂]⁺ at m/z 30. This fragment is often the base peak in the mass spectra of primary amines. docbrown.info Other possible fragmentations include the loss of a hydrogen atom to yield an ion at m/z 59, or the loss of an amino radical (•NH₂) to produce an ion at m/z 44.

| m/z Value | Proposed Fragment Ion | Formation Pathway | Reference |

|---|---|---|---|

| 60 | [C₂H₈N₂]⁺• | Molecular Ion (Parent Ion) | libretexts.org |

| 59 | [C₂H₇N₂]⁺ | Loss of a hydrogen radical (•H) from the molecular ion | docbrown.info |

| 44 | [C₂H₆N]⁺ | Loss of an amino radical (•NH₂) from the molecular ion | docbrown.info |

| 30 | [CH₄N]⁺ | Alpha-cleavage of the C-C bond, loss of a •CH₂NH₂ radical. Expected to be the base peak. | docbrown.info |

Electrochemical Characterization and Applications

The electrochemical behavior of ethylenediamine is most prominently studied through its role as a bidentate chelating ligand in transition metal complexes. These studies, typically conducted using cyclic voltammetry (CV), provide insight into how the ethylenediamine ligand influences the stability and redox properties of the metal center.

Research on gold(III)-ethylenediamine complexes demonstrates that the ethylenediamine ligand stabilizes the Au(III) oxidation state against reduction. nih.gov Cyclic voltammetry experiments show that the reduction potential of Au(III) becomes progressively more negative in the series [AuCl₄]⁻ (0.410 V), [Au(en)Cl₂]⁺ (0.140 V), and [Au(en)₂]³⁺ (−0.290 V) (where 'en' is ethylenediamine). nih.gov This shift indicates that the chelating diamine ligand makes the metal center less easily reduced.

Similarly, the electrochemical properties of cobalt-ethylenediamine complexes have been investigated at high pH. researchgate.netshd.org.rs Studies on the [Co(en)₃]³⁺ complex show a totally irreversible, one-electron exchange for the reduction to [Co(en)₃]²⁺. researchgate.netshd.org.rs Further reduction to metallic cobalt is a more complex process. researchgate.net The electrochemical behavior of rhenium(V) complexes, such as trans-[Re(V)O₂(en)₂]⁺, has also been characterized, identifying the redox couple associated with the Re(V)/Re(IV) transition. nih.gov These studies collectively highlight the significant electronic impact of the ethylenediamine ligand on the electrochemical potential of coordinated metal ions.

| Complex | Redox Couple | Peak Potential (Eₚ) vs. Reference | Key Finding | Reference |

|---|---|---|---|---|

| [Au(en)Cl₂]⁺ | Au(III) / Au(0) | 0.140 V | Ethylenediamine ligand stabilizes the Au(III) state. | nih.gov |

| [Au(en)₂]³⁺ | Au(III) / Au(0) | -0.290 V | Increased stabilization with a second ethylenediamine ligand. | nih.gov |

| [Co(en)₃]³⁺ | Co(III) / Co(II) | Not specified | Reduction is a totally irreversible one-electron exchange. | researchgate.netshd.org.rs |

| trans-[Re(V)O₂(en)₂]⁺ | Re(V) / Re(IV) | Not specified | Characterization of the [ReO₂(en)₂]⁺ / [ReO₂(en)₂] couple. | nih.gov |

Thermal Analysis (TGA, DTA) for Stability and Decomposition Pathways

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for determining the thermal stability and decomposition pathways of chemical compounds. TGA measures changes in mass as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, indicating exothermic or endothermic transitions like melting or decomposition. abo.fi

Studies on the thermal degradation of aqueous ethylenediamine, particularly in the context of CO₂ capture solvents, have elucidated its decomposition pathways. semanticscholar.org The primary degradation route involves the formation of an amine carbamate, which then undergoes an intermolecular cyclization and dehydration reaction to form 2-imidazolidinone. semanticscholar.org This intermediate can then be subject to a nucleophilic attack by another ethylenediamine molecule, leading to the formation of N,N'-bis(2-aminoethyl)-urea. semanticscholar.orgresearchgate.net These compounds have been identified as the major thermal degradation products in aqueous ethylenediamine solutions. semanticscholar.org TGA and DTA analyses of various coordination complexes and organic salts provide critical data on their thermal stability, often revealing decomposition temperatures and the nature of the decomposition process (e.g., endothermic or exothermic). researchgate.netnih.gov For instance, TGA can determine the temperature at which a compound begins to lose mass, indicating the onset of decomposition.

| Degradation Product | Proposed Precursor/Intermediate | Formation Mechanism | Reference |

|---|---|---|---|

| 2-Imidazolidinone | Ethylenediamine carbamate | Intermolecular cyclization and dehydration of the carbamate. | semanticscholar.orgresearchgate.net |

| N,N'-bis(2-aminoethyl)-urea | 2-Imidazolidinone | Nucleophilic attack by a free ethylenediamine molecule on the 2-imidazolidinone intermediate. | semanticscholar.orgresearchgate.net |

Emerging Research Frontiers and Future Perspectives for Ethylenediamine Dihydrobromide

Ethylenediamine (B42938) dihydrobromide, a salt of the versatile organic compound ethylenediamine, is increasingly being recognized for its potential beyond traditional chemical synthesis. Its unique structural and chemical properties are positioning it at the forefront of several emerging research areas, from the construction of complex molecular architectures to the development of next-generation functional materials. This article explores the burgeoning research frontiers and future outlook for ethylenediamine dihydrobromide, focusing on its role in supramolecular chemistry, advanced materials, green chemistry innovations, and computational studies.

Q & A

Q. How should researchers manage and share data on this compound to comply with FAIR principles?

- Methodological Answer :

- Storage : Use institutional repositories with DOI assignment for datasets (e.g., NMR spectra, synthesis logs).

- Metadata : Include CAS 624-59-9, batch-specific purity, and instrumentation details (e.g., NMR field strength).

- Access : Apply CC-BY licenses for open science compliance, with embargo periods for proprietary research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.